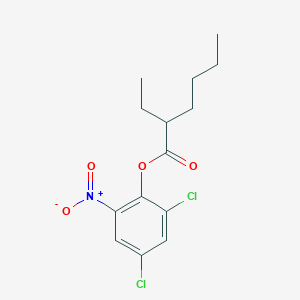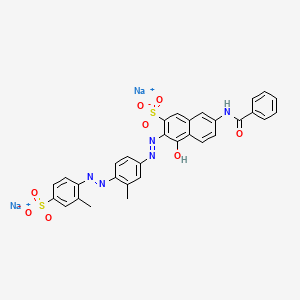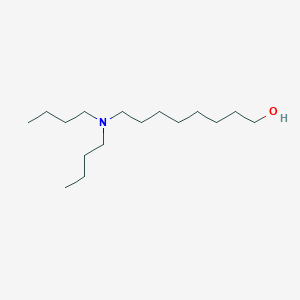
Barium;lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium lithium is a binary intermetallic compound composed of barium and lithium It is represented by the chemical formula BaLi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium lithium can be synthesized through various methods. One common approach is the solid-liquid reaction method, where barium and lithium metals are reacted in a molten salt medium. This method involves immersing graphite into a molten alloy of lithium and barium, allowing the intercalation of barium into the graphite structure .
Industrial Production Methods
Industrial production of barium lithium typically involves the reduction of barium oxide with lithium in a high-temperature environment. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired compound. The use of molten salts as a reaction medium is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Barium lithium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electropositive nature of both barium and lithium.
Common Reagents and Conditions
Oxidation: Barium lithium can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of barium oxide and lithium oxide.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas.
Substitution: Barium lithium can undergo substitution reactions with halogens, resulting in the formation of barium halides and lithium halides.
Major Products Formed
The major products formed from these reactions include barium oxide, lithium oxide, barium halides, and lithium halides. These products have various applications in different industries.
Applications De Recherche Scientifique
Barium lithium has several scientific research applications, particularly in the fields of materials science and energy storage. Some notable applications include:
Energy Storage: Barium lithium is used in the development of advanced battery technologies, including lithium-ion batteries.
Materials Science: The compound is studied for its potential use in creating novel materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of barium lithium involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to donate and accept electrons, making it a versatile reagent in redox reactions. Key molecular targets include:
Glycogen Synthase Kinase-3 (GSK-3): Barium lithium inhibits GSK-3, a key enzyme involved in various cellular processes.
Inositol Monophosphatase (IMPA): The compound also inhibits IMPA, which plays a role in the regulation of inositol phosphate metabolism.
Comparaison Avec Des Composés Similaires
Barium lithium can be compared with other similar compounds, such as barium sodium and barium potassium.
List of Similar Compounds
- Barium sodium (BaNa)
- Barium potassium (BaK)
- Barium calcium (BaCa)
These compounds exhibit different reactivities and applications, highlighting the uniqueness of barium lithium in various scientific and industrial contexts.
Propriétés
Numéro CAS |
12047-19-7 |
|---|---|
Formule moléculaire |
BaLi |
Poids moléculaire |
144.3 g/mol |
Nom IUPAC |
barium;lithium |
InChI |
InChI=1S/Ba.Li |
Clé InChI |
YSZKOFNTXPLTCU-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


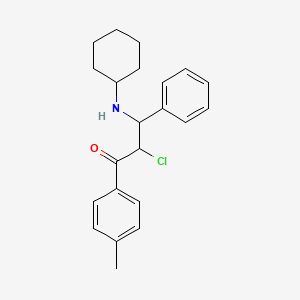
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
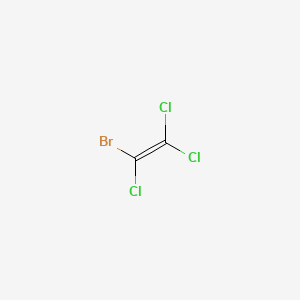

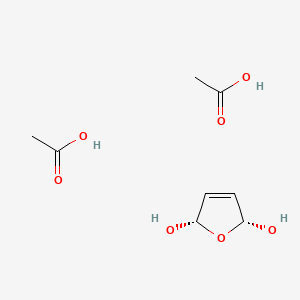
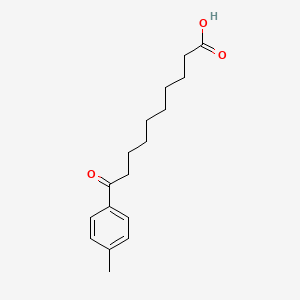
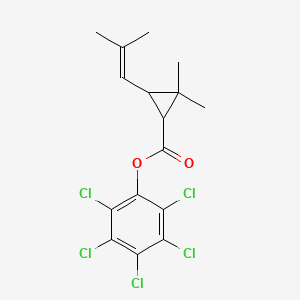
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
